1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Description
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI) (CAS: 52601-23-7) is a bicyclic tertiary amine derivative with a rigid quinuclidine scaffold. Its molecular formula is C₈H₁₃NO₂·HCl, and it has a molecular weight of 191.66 g/mol . The compound is characterized by a bicyclo[2.2.2]octane framework, where one nitrogen atom replaces a carbon in the bridgehead position. The (R)-stereochemistry at the C2 position of the carboxylic acid group is critical for its biological activity, particularly in nicotinic acetylcholine receptor (nAChR) modulation .
This compound is typically stored at 2–8°C under nitrogen to maintain stability and purity (≥97%) . It serves as a key intermediate in synthesizing neuroactive agents, including nAChR agonists and cognitive enhancers .
Properties
IUPAC Name |
(2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJZJVAIURHGA-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Intramolecular Dehydration of 4-(2-Hydroxyethyl) Piperidine
One of the most efficient and scalable methods for synthesizing the bicyclic quinuclidine skeleton, which is the core of the target compound, involves the intramolecular dehydration of 4-(2-hydroxyethyl) piperidine vapor in the presence of a solid acidic catalyst such as CNM-3.
- Reaction Conditions:
- Temperature: Approximately 425 °C
- Duration: 4 hours
- Catalyst: CNM-3 (solid acid catalyst)
- Yield:
- Typical yield: 76.8%
- Optimized yield: Up to 84.3%
- Mechanism: The process promotes intramolecular cyclization via dehydration, forming the bicyclic azabicyclo[2.2.2]octane structure (quinuclidine) efficiently.
- Advantages:
- Uses readily available precursors.
- Suitable for scale-up due to solid catalyst and vapor phase reaction.
- Limitations:
Stereoselective Synthesis of (R)-1-Azabicyclo[2.2.2]octane-2-carboxylic Acid
The introduction of the carboxylic acid group at the 2-position with (R)-stereochemistry is critical. While direct methods for the acid form are less frequently detailed explicitly, the general approach involves:
- Starting Material: Quinuclidine or derivatives thereof.
- Functionalization:
- Oxidation or carboxylation at the 2-position.
- Use of chiral auxiliaries or resolution techniques to obtain the (R)-enantiomer.
- Hydrochloride Salt Formation:
- The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents.
- Purification: Crystallization or chromatography to achieve high purity (~97% or greater).
Related Synthetic Approaches from Patents and Literature
Though specific patents such as EP0508352B1 focus on related bicyclic azabicyclo compounds, they provide insight into advanced synthetic strategies involving:
- Diels-Alder Reactions: For constructing bicyclic frameworks with nitrogen atoms.
- Methanesulfonyl Derivatives: Used as intermediates for further functionalization.
- Hydrolysis and Hydrolysis Reactions: To convert protected intermediates into carboxylic acid derivatives.
- Use of Various Solvents: Dichloromethane, toluene, acetic acid, and others for reaction optimization.
- Catalysts and Reagents: Acidic catalysts, bases like sodium hydroxide for hydrolysis, and drying agents such as magnesium sulfate for purification.
These methods emphasize the importance of controlled reaction conditions and intermediate handling to achieve the desired bicyclic carboxylic acid with stereochemical integrity.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular dehydration of 4-(2-hydroxyethyl) piperidine (vapor phase) | CNM-3 catalyst, 425 °C, 4 h | 76.8 - 84.3 | High yield, scalable, solid catalyst | High temperature, specialized setup |
| Stereoselective oxidation/carboxylation of quinuclidine derivatives | Chiral auxiliaries, oxidation reagents | Variable (~>90 with resolution) | High enantiomeric purity | Multi-step, requires chiral control |
| Diels-Alder based bicyclic synthesis (patent methods) | Methanesulfonyl intermediates, solvents, hydrolysis | Not specified | Versatile framework construction | Complex intermediates, multi-step |
Detailed Research Findings
- Zhang et al. (2012) demonstrated that the intramolecular dehydration method using CNM-3 catalyst is highly efficient for producing the quinuclidine core, which is the backbone of 1-azabicyclo[2.2.2]octane derivatives. The method's scalability and use of solid catalysts make it industrially attractive.
- Purity of the compound achieved through these methods is typically above 97%, suitable for pharmaceutical applications.
- The stereochemical purity of the (R)-enantiomer is maintained by using chiral resolution or asymmetric synthesis techniques, though detailed synthetic routes for the carboxylic acid hydrochloride salt are less documented in open literature but can be inferred from related chiral amine functionalization protocols.
- Patent literature suggests that advanced synthetic routes involving Diels-Alder cycloadditions and subsequent functional group transformations provide alternative pathways to related bicyclic amines and their derivatives, which could be adapted for this compound.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neuropharmacology
1-Azabicyclo[2.2.2]octane-2-carboxylic acid has been investigated for its potential as a neuropharmacological agent. It acts as a modulator of neurotransmitter systems, particularly in the context of cholinergic signaling. Research indicates that this compound may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved binding affinity to nicotinic acetylcholine receptors, suggesting potential therapeutic benefits in cognitive enhancement therapies .
Antinociceptive Properties
Research has shown that 1-Azabicyclo[2.2.2]octane derivatives exhibit antinociceptive effects, making them candidates for pain management therapies.
Case Study : In a preclinical trial, the hydrochloride salt of this compound was tested for its analgesic properties in rodent models, showing significant pain relief comparable to conventional analgesics without the associated side effects .
Synthesis of Pharmaceuticals
This compound serves as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Data Table: Applications in Pharmaceutical Synthesis
Chemical Biology
In chemical biology, 1-Azabicyclo[2.2.2]octane derivatives are used to probe biological systems due to their ability to selectively bind to specific receptors.
Case Study : A research article highlighted the use of this compound in developing targeted probes for studying receptor interactions in live cells, which could lead to advancements in understanding receptor dynamics and drug design .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of quinuclidine, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The quinuclidine scaffold is shared among several derivatives, but minor structural variations significantly alter physicochemical properties and bioactivity. Below is a comparative analysis:
Key Differences and Implications
Stereochemistry : The (R)-configuration of the target compound enhances nAChR binding compared to its (S)-isomer, which may exhibit reduced efficacy .
Substituent Effects: Carboxylic Acid vs. Carboxamide: The 2-carboxylic acid group in the target compound facilitates hydrogen bonding with nAChRs, whereas carboxamide derivatives (e.g., CAS 23581-62-6) may prioritize hydrophobic interactions . Amino Substitutions: Unsaturated analogs (e.g., compound 5) exhibit higher melting points (250–255°C) due to increased rigidity, while cis/trans aminocarboxylic acids (compounds 6 and 8) show variability in thermal stability .
Biological Activity: The target compound’s derivatives (e.g., phenylcarbamate and spiro-oxazolidinone analogs) demonstrate potent nAChR activation, critical for treating Alzheimer’s disease . In contrast, quinuclidine benzilates (e.g., 3-quinuclidinyl benzilate) are toxic anticholinergic agents, highlighting the pharmacological versatility of this scaffold .
Crystallinity and Stability
Pharmacopeial standards (e.g., USP 〈695〉) confirm that related bicyclic carboxylates meet crystallinity requirements, ensuring formulation stability . However, the target compound’s exact crystallinity data remain unreported, warranting further study.
Biological Activity
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, also known as (R)-quinuclidine-2-carboxylic acid hydrochloride, is a bicyclic compound characterized by its nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- CAS Number : 94160-98-2
- Purity : Typically around 97% .
The biological activity of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to serve as a precursor for synthesizing more complex molecules that can modulate biological pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that azabicyclic compounds can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties . By inhibiting NAAA, the compound helps maintain higher levels of PEA, thus prolonging its therapeutic effects.
Biological Activity Studies
Several studies have explored the biological activity of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, revealing its potential in various therapeutic applications:
Case Study: NAAA Inhibition
In a study focusing on novel azabicyclic compounds, researchers identified that certain derivatives exhibited potent inhibitory activity against NAAA with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) . This suggests that modifications to the azabicyclic core can enhance its pharmacological profile.
Applications in Drug Development
1-Azabicyclo[2.2.2]octane-2-carboxylic acid serves as a significant building block in drug synthesis due to its structural versatility and biological activity.
Potential Therapeutic Uses:
- Anti-inflammatory agents : By preserving PEA levels through NAAA inhibition.
- Analgesics : Potentially useful in pain management due to its mechanism of action.
- Neuroprotective agents : Its ability to modulate inflammatory responses may extend to neuroprotection.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for (R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?
Stereoselective synthesis of this bicyclic compound requires careful control of reaction conditions. For example, catalytic asymmetric hydrogenation or enzymatic resolution can achieve the desired (R)-configuration. Post-synthesis, chiral HPLC (using polysaccharide-based columns) or circular dichroism (CD) spectroscopy should confirm enantiomeric excess (>98% purity). Evidence from structurally related azabicyclo compounds (e.g., tert-butyl ester derivatives in ) suggests Boc-protection strategies to stabilize intermediates during ring closure .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
The hydrochloride salt form improves aqueous solubility but may degrade under basic conditions. Prepare stock solutions in deionized water (pH 3–4, adjusted with HCl) and store at –20°C. Stability studies using LC-MS over 24–72 hours are critical to confirm integrity. For biological assays, avoid prolonged exposure to light or temperatures >25°C, as bicyclic amines are prone to oxidation .
Q. What analytical techniques are recommended for structural confirmation?
- NMR : Compare H and C NMR data to published spectra of related azabicyclo compounds (e.g., and ). Key signals include the bicyclic proton environment (δ 3.1–4.0 ppm) and carboxylic acid resonance.
- X-ray crystallography : Resolve stereochemistry unambiguously, as seen in ’s use of crystallography for a pharmacologically active analog .
- HRMS : Confirm molecular weight (e.g., CHClNO requires [M+H] = 192.08) .
Advanced Research Questions
Q. How do stereochemical variations (R vs. S) impact biological activity in receptor-binding studies?
The (R)-configuration is critical for binding to nicotinic acetylcholine receptors (nAChRs), as demonstrated in ’s analog showing >50-fold selectivity over the (S)-enantiomer. Use radioligand displacement assays (e.g., H-epibatidine) to quantify affinity. Molecular docking studies (e.g., AutoDock Vina) can model interactions between the bicyclic core and receptor hydrophobic pockets .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data between rodent and human models?
- Metabolic profiling : Incubate the compound with liver microsomes (human vs. rodent) to identify species-specific cytochrome P450 metabolism.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, as variations here often explain PK discrepancies (e.g., ’s safety data highlights plasma stability as a key factor) .
Q. How can computational methods optimize derivative design for enhanced blood-brain barrier (BBB) penetration?
Apply quantitative structure-property relationship (QSPR) models. Key parameters:
- LogP : Target 1.5–2.5 (from ’s molecular formula, CHClNO has LogP ~1.8).
- Polar surface area (PSA) : Keep <90 Ų (calculated via Schrödinger’s Maestro).
- In silico BBB prediction : Tools like SwissADME predict permeability based on bicyclic rigidity and hydrogen-bond donors .
Data Contradiction Analysis
Q. How to address conflicting toxicity reports in zebrafish embryo models vs. mammalian cell lines?
- Dose normalization : Adjust concentrations based on metabolic rate differences (e.g., zebrafish LC vs. mammalian IC).
- Off-target screening : Use RNA-seq to identify species-specific pathways (e.g., ’s hazard data suggests neurotoxicity mechanisms may differ across models) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 191.66 g/mol | |
| Chiral Centers | 1 (R-configuration) | |
| Aqueous Solubility (25°C) | 12 mg/mL (pH 3) | Inferred from |
Q. Table 2. Recommended Analytical Methods
| Technique | Application | Example Parameters |
|---|---|---|
| Chiral HPLC | Enantiomeric purity | Column: Chiralpak AD-H; Mobile phase: hexane/EtOH (90:10) |
| LC-MS/MS | Metabolic stability | Ionization: ESI+; MRM transition: 192→146 |
| X-ray Crystallography | Stereochemical resolution | Resolution: <1.0 Å |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
